toxicological data and SDS for 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
toxicological data and SDS for 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Title: Toxicological Profiling and Safety Data for 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine: A Technical Guide for Preclinical Development
Executive Summary
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a highly valued fluorinated heterocyclic building block in medicinal chemistry. The incorporation of a trifluoromethyl (-CF₃) group onto the naphthyridine scaffold significantly modulates the physicochemical properties of the molecule, enhancing metabolic stability and lipophilicity while altering the basicity of the system[1]. However, these same structural modifications introduce specific toxicological liabilities that must be managed during preclinical drug development. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, mechanistic toxicology, and validated handling protocols for this compound.
Structural Causality and Physicochemical Profiling
The utility of the -CF₃ group in drug design stems from its strong electron-withdrawing nature and broad hydrophobic domain[2]. When attached to the 5,6,7,8-tetrahydro-1,6-naphthyridine core, it creates a unique push-pull electronic environment. The secondary amine in the saturated ring remains moderately basic, while the -CF₃ group on the aromatic ring increases the overall partition coefficient (LogP), facilitating rapid membrane permeation.
Table 1: Chemical Identifiers and Physicochemical Properties
| Parameter | Data / Value |
| Chemical Name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine |
| CAS Number (Free Base) | 794461-84-0[3] |
| CAS Number (HCl Salt) | 741736-98-1[4] |
| Molecular Formula | C₉H₉F₃N₂ (Base) / C₉H₁₀ClF₃N₂ (HCl Salt) |
| Molecular Weight | 202.18 g/mol (Base) / 238.64 g/mol (HCl Salt) |
| Structural Features | Fluorinated aromatic ring fused to a piperidine-like saturated ring |
Hazard Assessment and Mechanistic Toxicology (SDS Core)
Understanding the toxicological profile of this compound requires linking its Globally Harmonized System (GHS) classification to its molecular structure. The data below is standardized for the hydrochloride salt derivative (CAS 741736-98-1), which is the most common form handled in laboratory settings[5].
Table 2: GHS Hazard Classifications and Exposure Limits
| Hazard Class | Hazard Code | Description | Mechanistic Driver |
| Acute Toxicity (Oral/Dermal/Inhal) | H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or inhaled. | High lipophilicity drives rapid systemic absorption across mucosal and dermal barriers. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | The basicity of the secondary amine disrupts local pH and cellular membranes. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | Direct interaction of the amine with the aqueous environment of the cornea. |
| Specific Target Organ Toxicity (STOT SE 3) | H335 / H336 | May cause respiratory irritation; May cause drowsiness or dizziness. | -CF₃ enhances Blood-Brain Barrier (BBB) penetration, leading to CNS depression. |
Mechanistic Causality of Toxicity: The localized irritation (H315, H319, H335) is primarily driven by the secondary amine in the tetrahydro-1,6-naphthyridine ring. Amines in this structural context act as localized bases, causing saponification of membrane lipids and protein denaturation upon direct contact. Conversely, the systemic toxicity (H336) is a direct consequence of the trifluoromethyl group. The -CF₃ moiety increases the molecule's ability to cross the blood-brain barrier (BBB)[6]. Once in the central nervous system, the compound can interact non-specifically with neuroreceptors, leading to the observed drowsiness and dizziness.
Metabolic and Toxicological Pathways
To predict the in vivo behavior of derivatives built from this scaffold, it is critical to map its basal metabolic and toxicological pathways. The diagram below illustrates the divergence between hepatic clearance and target organ toxicity.
Metabolic clearance and toxicity pathways of CF3-tetrahydro-1,6-naphthyridine.
Experimental Protocols: Safe Handling and Cytotoxicity Screening
When utilizing 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine as a precursor, it is essential to establish the basal cytotoxicity of the resulting novel chemical entities (NCEs). The following protocol adapts the OECD Test Guideline 129 (In Vitro Basal Cytotoxicity)[7] to account for the specific solubility and metabolic profile of fluorinated naphthyridines.
Rationale for Experimental Design: We utilize HepG2 (human hepatocellular carcinoma) cells rather than standard fibroblasts (e.g., BALB/c 3T3). Because the tetrahydro-1,6-naphthyridine ring is subject to hepatic N-oxidation, HepG2 cells provide a more accurate representation of hepatotoxicity driven by reactive intermediate formation[8]. DMSO is mandated as the primary vehicle due to the high lipophilicity imparted by the -CF₃ group, which causes precipitation in purely aqueous media.
Self-Validating System: This protocol includes a concurrent vehicle control (0.5% DMSO) and a positive control (Sodium Dodecyl Sulfate, SDS) to ensure assay linearity. An assay is only considered valid if the vehicle control maintains >95% viability and the positive control yields an IC₅₀ within the historical laboratory range.
Step-by-Step Methodology: HepG2 Neutral Red Uptake (NRU) Assay
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Reagent Preparation:
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Dissolve 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (or its derivative) in 100% molecular-grade DMSO to create a 100 mM stock solution.
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Perform serial dilutions in DMSO, followed by a final 1:200 dilution into complete DMEM media (final DMSO concentration = 0.5%). This prevents solvent-induced cytotoxicity while maintaining the fluorinated compound in solution.
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Cell Culture and Seeding:
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Harvest HepG2 cells at 80% confluence.
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Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete DMEM.
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Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.
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Compound Exposure:
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Aspirate the growth media and replace it with 100 µL of the compound-dosed media (concentration range: 0.1 µM to 1000 µM).
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Include 6 wells for the vehicle control (0.5% DMSO) and 6 wells for the positive control (e.g., 0.1 mg/mL Sodium Dodecyl Sulfate).
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Incubate for 48 hours.
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Viability Quantification (NRU):
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Remove the test media and wash cells once with PBS.
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Add 100 µL of Neutral Red medium (50 µg/mL in DMEM) to each well. Incubate for 3 hours. (Causality: Neutral red is a eurhodin dye that accumulates in the lysosomes of viable cells; damaged membranes—a key hazard of this compound—will fail to retain the dye).
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Aspirate the dye, wash with PBS, and add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% H₂O) to extract the dye.
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Shake the plate for 10 minutes and read absorbance at 540 nm using a microplate reader.
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Data Analysis:
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Normalize absorbance values to the vehicle control (set as 100% viability).
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Plot a non-linear regression curve to calculate the IC₅₀. A lower IC₅₀ indicates higher basal cytotoxicity, guiding the safety margins for subsequent in vivo dosing.
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References
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2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride - Chemical Substance Information. NextSDS Substance Database. Available at:[Link]
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2-Trifluoromethyl-5,6,7,8-tetrahydro-[1,6]naphthyridine - Chemical Substance Information. NextSDS Substance Database. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
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Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Guidelines for the Testing of Chemicals. Available at: [Link]
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N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry (ACS). Available at: [Link]
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